Cas no 875781-17-2 (5-Bromo-1H-pyrazolo[3,4-b]pyridine)
5-Bromo-1H-pyrazolo[3,4-b]pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-1H-pyrazolo[3,4-b]pyridine
- 5-Bromopyrazolo[3,4-b]pyridine
- 5-Bromo-1H-pyrazo[3,4-B]pyridine
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine (ACI)
- 5-Bromo-3H-pyrazolo[3,4-b]pyridine
- 1H-PYRAZOLO[3,4-B]PYRIDINE, 5-BROMO-
- BS-2124
- 1449693-24-6
- 5-bromo-7-azaindazole
- HY-69077
- D80273
- J-516806
- 5-Bromo-1H-pyrazolo3,4-bpyridine
- AC-22768
- 5-bromanyl-1H-pyrazolo[3,4-b]pyridine
- 875781-17-2
- BCP26968
- MFCD27988163
- BASYLPMLKGQZOG-UHFFFAOYSA-N
- A842276
- ALBB-032660
- B4363
- SCHEMBL15328990
- DTXSID30654277
- DB-006961
- AKOS005259709
- MFCD05663982
- PB12341
- EN300-198140
- 5-bromo-1H-Pyrazolo[3,4-b] pyridine
- 5-Bromo-2H-pyrazolo[3,4-b]pyridine
- DB-413643
- 5-Bromo-1H-pyrazolo[3 pound not4-b]pyridine
- 5-bromo-1h-pyrazolo [3,4-b]pyridine
- SY006972
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine, AldrichCPR
- SCHEMBL10329
- Q-101261
- CS-D0844
- CS-0166854
-
- MDL: MFCD05663982
- Inchi: 1S/C6H4BrN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10)
- InChI Key: BASYLPMLKGQZOG-UHFFFAOYSA-N
- SMILES: BrC1C=C2C(NN=C2)=NC=1
Computed Properties
- Exact Mass: 196.95900
- Monoisotopic Mass: 196.959
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.5
- Topological Polar Surface Area: 41.6A^2
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.894 g/cm3
- Melting Point: 199.0 to 203.0 deg-C
- Boiling Point: 329.0±22.0 °C at 760 mmHg
- Flash Point: 152.8℃
- Refractive Index: 1.68
- PSA: 41.57000
- LogP: 1.72040
5-Bromo-1H-pyrazolo[3,4-b]pyridine Security Information
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Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: 24/25
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Room temperature
5-Bromo-1H-pyrazolo[3,4-b]pyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-1H-pyrazolo[3,4-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152166-250mg |
5-Bromo-1H-pyrazolo[3,4-b]pyridine |
875781-17-2 | >95.0%(HPLC) | 250mg |
¥32.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152166-25g |
5-Bromo-1H-pyrazolo[3,4-b]pyridine |
875781-17-2 | >95.0%(HPLC) | 25g |
¥572.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152166-1g |
5-Bromo-1H-pyrazolo[3,4-b]pyridine |
875781-17-2 | >95.0%(HPLC) | 1g |
¥50.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152166-5g |
5-Bromo-1H-pyrazolo[3,4-b]pyridine |
875781-17-2 | >95.0%(HPLC) | 5g |
¥139.90 | 2023-09-04 | |
| AstaTech | 50607-5/G |
5-BROMO-1H-PYRAZOLO[3,4-B]PYRIDINE |
875781-17-2 | 95% | 5g |
$38 | 2023-09-17 | |
| AstaTech | 50607-10/G |
5-BROMO-1H-PYRAZOLO[3,4-B]PYRIDINE |
875781-17-2 | 95% | 10g |
$68 | 2023-09-17 | |
| AstaTech | 50607-25/G |
5-BROMO-1H-PYRAZOLO[3,4-B]PYRIDINE |
875781-17-2 | 95% | 25g |
$125 | 2023-09-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4363-1G |
5-Bromopyrazolo[3,4-b]pyridine |
875781-17-2 | >95.0%(T)(HPLC) | 1g |
¥200.00 | 2024-04-15 | |
| Fluorochem | 079966-1g |
5-Bromo-1H-pyrazolo[3,4-b]pyridine |
875781-17-2 | 97% | 1g |
£14.00 | 2022-03-01 | |
| Fluorochem | 079966-5g |
5-Bromo-1H-pyrazolo[3,4-b]pyridine |
875781-17-2 | 97% | 5g |
£41.00 | 2022-03-01 |
5-Bromo-1H-pyrazolo[3,4-b]pyridine Suppliers
5-Bromo-1H-pyrazolo[3,4-b]pyridine Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 5-Bromo-1H-pyrazolo[3,4-b]pyridine
Professional Introduction to 5-Bromo-1H-pyrazolo[3,4-b]pyridine (CAS No. 875781-17-2)
5-Bromo-1H-pyrazolo[3,4-b]pyridine, identified by its Chemical Abstracts Service (CAS) number 875781-17-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrazolopyridine class, a structural motif known for its broad spectrum of biological activities and utility in drug development.
The molecular structure of 5-Bromo-1H-pyrazolo[3,4-b]pyridine consists of a fused ring system comprising a pyrazole ring and a pyridine ring, with a bromine substituent at the 5-position. This unique arrangement confers upon it distinct chemical and pharmacological properties that make it a valuable scaffold for medicinal chemistry investigations.
In recent years, there has been a surge in research focusing on developing novel therapeutic agents derived from heterocyclic compounds. The pyrazolopyridine scaffold has been particularly noteworthy due to its ability to interact with various biological targets. Specifically, 5-Bromo-1H-pyrazolo[3,4-b]pyridine has been explored for its potential in modulating enzymes and receptors involved in inflammatory and metabolic pathways.
One of the most compelling aspects of 5-Bromo-1H-pyrazolo[3,4-b]pyridine is its versatility as a building block in synthetic chemistry. The presence of the bromine atom at the 5-position allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the creation of more complex derivatives with tailored biological activities.
Recent studies have highlighted the pharmacological potential of derivatives of 5-Bromo-1H-pyrazolo[3,4-b]pyridine. For instance, researchers have synthesized analogs targeting the Janus kinases (JAKs), which play a crucial role in signal transduction pathways associated with immune responses and inflammation. Some derivatives have demonstrated promising preclinical activity in models of autoimmune diseases, suggesting their therapeutic relevance.
The synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine itself is an intriguing challenge that has been addressed by several research groups. One common approach involves the condensation of 3-amino-1H-pyrazole with 2-chloropyridine followed by bromination. Alternatively, multi-step syntheses starting from readily available precursors have also been reported. These synthetic strategies highlight the compound's accessibility and utility in drug discovery pipelines.
The pharmacokinetic properties of 5-Bromo-1H-pyrazolo[3,4-b]pyridine and its derivatives are also areas of active investigation. Understanding how these compounds are absorbed, distributed, metabolized, and excreted is essential for optimizing their therapeutic index. Preliminary studies suggest that modifications to the scaffold can significantly influence these parameters, making structure-activity relationship (SAR) studies crucial for developing lead compounds.
In conclusion, 5-Bromo-1H-pyrazolo[3,4-b]pyridine (CAS No. 875781-17-2) represents a promising candidate for further pharmaceutical development. Its unique structural features and biological potential make it an attractive scaffold for designing novel therapeutic agents. As research in this area continues to evolve, it is likely that more insights into its applications will emerge, further solidifying its importance in medicinal chemistry.
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